Propanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O, Array, CH3CH2CH2OH | |
| Record name | N-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-propanol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/1-propanol | |
| Description | Chemical information link to Wikipedia. | |
| Record name | propanol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Propan-1-ol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021739 | |
| Record name | 1-Propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propanol appears as a clear colorless liquid with a sharp musty odor like rubbing alcohol. Flash point 53-77 °F. Autoignites at 700 °F. Vapors are heavier than air and mildly irritate the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, rubbing alcohols, soaps, window cleaners, acetone and other chemicals and products., Liquid, Colorless liquid with a mild, alcohol-like odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid, Colorless liquid with a mild, alcohol-like odor. | |
| Record name | N-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Propanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Propyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Propyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/489 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Propyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
207 °F at 760 mmHg (USCG, 1999), 97.2 °C, 97 °C, 207 °F | |
| Record name | N-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-PROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/489 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Propyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
77 °F (USCG, 1999), 23 °C, 23 °C, 74 °F (closed cup), 22 °C (open cup), 15 °C c.c., 72 °F | |
| Record name | N-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Propyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-PROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/489 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Propyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NIOSH, 2023), MISCIBLE WITH PROPYLENE GLYCOL, > 10% acetone, > 10% benzene, > 10% ether, For more Solubility (Complete) data for N-PROPANOL (6 total), please visit the HSDB record page., 1000.0 mg/mL, Solubility in water: miscible, 1 ml in 1 ml 95% alcohol (in ethanol), Miscible | |
| Record name | N-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03175 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-PROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | n-Propyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8053 @ 20 °C/4 °C, % IN "SATURATED" AIR: 2.7 (25 °C); DENSITY OF "SATURATED" AIR: 1.028 (AIR= 1) @ 25 °C; 1 MG/L= 408 PPM & 1 PPM= 2.45 MG/CU M @ 25 °C, 760 MM HG, Coefficient of cubical expansion: 9.56X10-7 at 0-94 °C; critical density: 0.2734; electrical conductivity: 2X10-3 mho/cm at 25 °C; specific heat: 0.586 cal/g/deg C at 25 °C; wt/gal: 6.7 lb at 20 °C, Heat capacity, liquid @ 25 °C = 141 J/mol-K; flash point, Tag open cup = 28.9 °C; autoignition temp = 371.1 °C; explosive limit, in air = 2.2 vol% (lower), 14.0 vol% (upper); electrical conductivity @ 25 °C = 2X10-8 mho; critical density = 0.275 g/cu-cm, Relative density (water = 1): 0.8, 0.800-0.805, 0.81 | |
| Record name | N-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-PROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/489 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Propyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.1 (Air = 1), Relative vapor density (air = 1): 2.1 | |
| Record name | N-PROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
44.98 mmHg (USCG, 1999), 21.0 [mmHg], 21.0 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 15 mmHg | |
| Record name | N-PROPANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Propyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-PROPANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PROPANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |
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| Record name | n-Propyl alcohol | |
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Impurities |
Sales specifications: water (0.1 wt%), acidity (0.003 wt% as acetic acid); 2-methylpentanal (10 ppm), Water (< or = 0.1 wt%); aldehydes (< or = 0.2 wt%); ethanol (< or = 10 mg/kg); methanol (< or = 100 mg/kg) | |
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Color/Form |
Colorless liquid. | |
CAS No. |
71-23-8 | |
| Record name | N-PROPANOL | |
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| Record name | Propan-1-ol | |
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| Record name | PROPYL ALCOHOL | |
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| Record name | N-PROPANOL | |
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| Record name | 1-PROPANOL | |
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| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |
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| Record name | Propyl alcohol | |
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Melting Point |
-195.2 °F (USCG, 1999), -127 °C, -126.1 °C, -196 °F | |
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| Record name | Propyl alcohol | |
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Synthesis and Biosynthesis Methodologies of Propanol
Advanced Industrial Synthesis Routes for Propanol (B110389)
Industrial production of this compound primarily involves catalytic processes, with a significant focus on the conversion of propene precursors.
One of the predominant industrial methods for synthesizing 1-propanol (B7761284) involves the hydroformylation of propene (propylene), also known as the oxo process. Propene (CH₃CH=CH₂) is an unsaturated organic compound with one double bond wikipedia.orgnih.gov. In this process, propene reacts with carbon monoxide and hydrogen to yield butyraldehyde (B50154) (butanal) wikipedia.org. Butyraldehyde (CH₃(CH₂)₂CHO) is an organic compound that is the aldehyde derivative of butane (B89635) wikipedia.orgfishersci.nofishersci.ca. This initial step is typically catalyzed by rhodium or cobalt complexes wikipedia.org. Following the formation of butyraldehyde, a subsequent hydrogenation step converts the aldehyde into 1-propanol (CH₃CH₂CH₂OH) google.com.
For 2-propanol, a common industrial route involves the hydration of propene. This process can be carried out using catalysts such as zeolites or phosphoric acid, directly converting propene into 2-propanol.
Large-scale industrial production of this compound necessitates sophisticated process engineering and optimization to maximize efficiency, yield, and economic viability. Key aspects include reactor design, catalyst selection and regeneration, and efficient separation techniques. Continuous processes are often employed to maintain steady production rates and optimize resource utilization. Distillation is a critical separation technique used to purify this compound from reaction mixtures and by-products. Furthermore, energy integration strategies, such as heat recovery and efficient utility management, are crucial for reducing operational costs and environmental impact in large-scale this compound manufacturing facilities.
Reaction Mechanisms and Kinetics of Propanol Transformations
Oxidation Reactions of Propanol (B110389)
Oxidation reactions of this compound lead to various carbonyl compounds and carboxylic acids, depending on the oxidant and reaction conditions.
The oxidation of 1-propanol (B7761284) by ozone in aqueous solution proceeds through multiple mechanisms, with hydride transfer being the predominant pathway. Other contributing mechanisms include H-abstraction and insertion cdutcm.edu.cnwikipedia.orgflybase.orgnih.gov.
The hydride transfer mechanism involves the extraction of a hydride ion from the activated C-H group of 1-propanol by ozone, forming a carbocation intermediate and a hydrotrioxide anion (HO₃⁻) cdutcm.edu.cnwikipedia.orgnih.gov. The hydrotrioxide anion subsequently decays to singlet oxygen and hydroxide (B78521) ion wikipedia.org. H-abstraction, which results in a radical pair, can undergo electron transfer to yield the ion pair characteristic of hydride transfer wikipedia.orgflybase.org. The insertion mechanism is proposed to lead to the formation of organic trioxides, which then decompose to various oxygenated products wikipedia.orgflybase.org.
The reaction follows second-order kinetics. At pH 7 and 23 °C, the reaction rate constant is (0.64 ± 0.02) M⁻¹·s⁻¹ cdutcm.edu.cnwikipedia.orgnih.gov. The temperature dependence of the second-order rate constant is described by the equation: ln kII = (27.17 ± 0.38) – (8180 ± 120) × T⁻¹, yielding an activation energy (Ea) of (68 ± 1) kJ mol⁻¹ and a pre-exponential factor (A) of (6.3 ± 2.4) × 10¹¹ M⁻¹ s⁻¹ cdutcm.edu.cnwikipedia.orgnih.gov.
Table 1: Products and Kinetic Parameters for 1-Propanol Oxidation by Ozone in Aqueous Media
| Product / Kinetic Parameter | Value | Reference |
| Propionaldehyde (B47417) Yield | 60 ± 3% | cdutcm.edu.cnwikipedia.orgnih.gov |
| Propionic Acid Yield | 27.4 ± 1.0% | cdutcm.edu.cnwikipedia.orgnih.gov |
| Acetaldehyde (B116499) Yield | 4.9 ± 0.3% | cdutcm.edu.cnwikipedia.orgnih.gov |
| Acetic Acid Yield | 0.3 ± 0.1% | cdutcm.edu.cnwikipedia.orgnih.gov |
| Formaldehyde Yield | 1.0 ± 0.1% | cdutcm.edu.cnwikipedia.orgnih.gov |
| Formic Acid Yield | 4.6 ± 0.3% | cdutcm.edu.cnwikipedia.orgnih.gov |
| Hydrogen Peroxide Yield | 11.1 ± 0.3% | cdutcm.edu.cnwikipedia.orgnih.gov |
| Hydroxyl Radical Yield | 9.8 ± 0.3% | cdutcm.edu.cnwikipedia.orgnih.gov |
| Second-Order Rate Constant (pH 7, 23 °C) | 0.64 ± 0.02 M⁻¹·s⁻¹ | cdutcm.edu.cnwikipedia.orgnih.gov |
| Activation Energy (Ea) | 68 ± 1 kJ mol⁻¹ | cdutcm.edu.cnwikipedia.orgnih.gov |
| Pre-exponential Factor (A) | 6.3 ± 2.4 × 10¹¹ M⁻¹ s⁻¹ | cdutcm.edu.cnwikipedia.orgnih.gov |
Transition metal complexes, particularly those involving iridium, are effective catalysts for the oxidation of alcohols. A mechanistic study on the oxidation of 2-propanol by a model Cp*Ir amido complex, specifically CpIr[κ²-(N,C)-(NHCMe₂–2-C₆H₄)], utilized density functional theory (DFT) calculations to elucidate the reaction pathway amdb.onlineiarc.fr.
Iridium complexes, including iridium amido dihydride complexes like (PNP)Ir(H)₂ (PNP = bis[2-diisopropylphosphino)ethyl]amide), have been shown to electrocatalytically oxidize alcohols, such as 2-propanol nih.govnih.gov. The presence of electron-rich phenol (B47542) mediators can significantly decrease the onset potential of catalysis nih.govnih.gov. Mechanistic analysis suggests that the oxidative turnover of iridium amino trihydride complexes to iridium amido dihydride complexes can proceed through successive hydrogen atom transfers to phenoxyl radicals nih.gov.
Table 2: Activation Energy for 2-Propanol Oxidation by CpIr Amido Complex
| Parameter | Value | Reference |
| Free Activation Energy | 22.5 kcal/mol | iarc.fr |
| Electronic Energy Activation Barrier | 11.5 kcal/mol | iarc.fr |
| Free Energy Difference of Reaction | -4.2 kcal/mol | iarc.fr |
Dehydration Reactions of this compound Isomers
Dehydration reactions of this compound isomers are crucial for producing industrially important alkenes like propene.
In compressed liquid water, the acid-catalyzed dehydration of this compound isomers yields propene as a primary product. For 2-propanol, propene and 1-propanol are observed as products fishersci.cathermofisher.com. For 1-propanol, propene, 2-propanol, and traces of n-propyl ether are formed under similar conditions fishersci.ca.
Kinetic analyses suggest distinct mechanisms for the isomers:
1-Propanol Dehydration: Propene formation from 1-propanol occurs via an acid-catalyzed E2 mechanism, involving only protonated 1-propanol as an intermediate fishersci.ca. The byproduct n-propyl ether is formed through an AdE3 mechanism involving propene, 1-propanol, and acid fishersci.ca.
2-Propanol Dehydration: The formation of propene from 2-propanol is kinetically consistent with both acid-catalyzed E2 and E1 mechanisms. The E1 mechanism may involve the bare i-propyl cation in addition to protonated 2-propanol as intermediates fishersci.cathermofisher.com.
The reaction rate for 2-propanol dehydration in supercritical water is significantly dependent on water density fishersci.ca. The rate is directly proportional to the concentrations of 2-propanol and H₃O⁺ ions, indicating that H₃O⁺ ions act as a homogeneous catalyst fishersci.ca. Studies were performed at water densities between 0.24 and 0.58 g/cm³ and temperatures between 654 and 686 K fishersci.ca.
Table 3: Products and Mechanisms of Acid-Catalyzed this compound Dehydration in Compressed Liquid Water
| Alcohol | Primary Product | Byproducts (Traces) | Proposed Mechanism | Reference |
| 1-Propanol | Propene | 2-Propanol, n-Propyl Ether | Acid-catalyzed E2; n-Propyl Ether via AdE3 | fishersci.ca |
| 2-Propanol | Propene | 1-Propanol | Acid-catalyzed E1 or E2 | fishersci.cathermofisher.com |
Catalytic dehydration of this compound isomers to propene is a key process, often employing solid acid catalysts like zeolites and alumina.
Mechanisms:
Zeolites: The dehydration of alcohols over zeolites often initiates with the adsorption of the alcohol as an alkoxy species on acidic sites, followed by decomposition and desorption. For 1-propanol, intra-molecular dehydration can proceed via E1 or E2 type mechanisms, while inter-molecular SN1 or SN2 type mechanisms have also been proposed, leading to ether formation. DFT calculations suggest that dimeric and trimeric complexes of 1-propanol and water in the aqueous phase can provide kinetically feasible reaction channels for propene formation. Water and excess 1-propanol can inhibit the reaction not by competitive adsorption, but by stabilizing adsorbed 1-propanol, leading to a higher activation barrier.
Alumina: For 2-propanol dehydration over alumina, the E2 mechanism for propene formation and the SN2 mechanism for diisopropyl ether formation on AlV Lewis sites have been found to be in good agreement with experimental values.
Detailed Research Findings:
Zeolite catalysts, such as M-ZSM-5 (M = H, V, Cu, or Zn), are versatile for producing propene from 1-propanol at or below 230 °C with high selectivity. H-ZSM-5 shows an optimum temperature of 230 °C for approximately 97% propene yield, with higher temperatures shifting selectivity towards C4+ hydrocarbons. Cu-ZSM-5 exhibits enhanced propene selectivity over a broader temperature range and allows for increased 1-propanol space velocity.
Zeolites can dehydrate 1-propanol at temperatures approximately 100 °C lower than γ-alumina, but they can suffer from coking issues. γ-alumina typically produces propene almost exclusively at temperatures above 320 °C.
Hierarchically structured *BEA zeolite impregnated with niobium pentoxide (Nb₂O₅) has shown promising results. For instance, 20 wt.% Nb₂O₅ supported on 2x-AHFS zeolite achieved 99% conversion of 1-propanol and 99% selectivity to propene at 230 °C, surpassing the performance of the parent HB zeolite.
Table 4: Catalytic Dehydration of 1-Propanol to Propene
| Catalyst Type | Temperature (°C) | Conversion (%) | Propene Selectivity (%) | Notes | Reference |
| H-ZSM-5 | 230 | ~97 (yield) | High | Optimum temperature; higher temperatures lead to C4+ hydrocarbons | |
| Cu-ZSM-5 | Below 230 | - | Enhanced, broader temperature window | Allows higher space velocity | |
| γ-Alumina | Above 320 | - | Almost exclusively propene | - | |
| 20 wt.% Nb₂O₅ on 2x-AHFS zeolite | 230 | 99 | 99 | Superior performance |
Combustion and Pyrolysis Kinetics of this compound Isomers
The combustion and pyrolysis of this compound isomers are critical for their use as fuels and understanding their behavior at high temperatures.
Combustion:
Detailed kinetic models have been developed to describe the combustion of both n-propanol and iso-propanol. These models are validated against experimental data from various configurations, including counterflow non-premixed flames, flow reactors, and shock tubes.
Ignition delay times for this compound/oxygen/argon mixtures have been measured behind reflected shock waves at temperatures ranging from approximately 1350 to 2000 K and a pressure of 1 atm.
Generally, n-propanol exhibits higher reactivity than iso-propanol under various combustion conditions. This difference in reactivity is well-captured by kinetic mechanisms.
The pyrolysis and oxidation mechanisms of this compound isomers are largely similar to those of hydrocarbon fuels. The development of kinetic schemes for propanols extends from those for methanol (B129727) and ethanol (B145695), with particular attention to the kinetic parameters of reactions involving bonds and hydrogen atoms near the hydroxyl group.
Pyrolysis:
Studies in flow reactors have investigated the pyrolysis of n-propanol and iso-propanol.
For n-propanol pyrolysis, ethylene (B1197577) is the dominant hydrocarbon product, while formaldehyde, acetaldehyde, and ethenol are the most abundant oxygenated products.
In contrast, propene is the dominant hydrocarbon product from iso-propanol pyrolysis, with acetone (B3395972) and acetaldehyde being the most abundant oxygenated products.
The reactivity of iso-propanol in combustion is noted to be limited by its dehydration reaction, which produces propene and water, thereby slowing down chain branching processes.
Table 5: Reactivity and Key Pyrolysis Products of this compound Isomers
| Isomer | Relative Reactivity (in combustion) | Dominant Pyrolysis Hydrocarbon Product | Dominant Pyrolysis Oxygenated Products | Reference |
| 1-Propanol | Higher than iso-propanol | Ethylene | Formaldehyde, Acetaldehyde, Ethenol | |
| 2-Propanol | Lower than n-propanol | Propene | Acetone, Acetaldehyde |
Advanced Spectroscopic Characterization and Conformational Analysis of Propanol
Rotational Spectroscopy for Conformer Identification and Energy LandscapesRotational spectroscopy is a powerful tool for characterizing the precise three-dimensional structures of molecules in the gas phase, enabling the identification of different conformers and the mapping of their relative energy landscapes.
Characterization of G, Aa, and Ag Conformers of n-PropanolNormal-propanol (n-propanol) is known to exist in five distinct conformers: Ga, Gg, Gg', Aa, and Agaanda.orgillinois.eduaanda.orgarxiv.orgaanda.orguni-koeln.de. The rotational spectra of the "G" family conformers (Ga, Gg, and Gg') have been well-characterized, facilitating their potential astronomical detectionaanda.orgillinois.eduaanda.orgarxiv.orgaanda.org. More recently, significant efforts have focused on characterizing the rotational spectra of the Aa and Ag conformers to enable their astronomical searchaanda.orgaanda.orgarxiv.orgaanda.org.
The conformers differ in the orientation of their methyl (CH3) and hydroxyl (OH) groups relative to the carbon backbone. The "anti" conformation refers to a dihedral angle of 180° with respect to the CCO plane, while "gauche" conformations refer to dihedral angles of approximately ±60° uni-koeln.de. The Aa conformer possesses a plane of symmetry (Cs symmetry) and is non-degenerate, whereas the Ag conformer, like other conformers, exists in mirror images (C1 symmetry) and is two-fold degenerate aanda.org.
Research has indicated that Ga is the conformer with the lowest energy. The Gg and Gg' conformers are higher in energy, with their energy differences precisely determined through rotational spectroscopy. The Aa conformer is believed to have an energy level between that of Ga and Gg, while Ag may represent the highest energy conformer uni-koeln.de. Furthermore, the existence of two tunneling states, Ag and Ag, has been definitively proven for the Ag conformer, resulting from tunneling within its structure aanda.orgillinois.eduarxiv.orgaanda.orguni-koeln.de.
Table 1: Key Characteristics of n-Propanol Conformers
| Conformer | Symmetry | Degeneracy | Relative Energy (General) | Tunneling States |
| Ga | C1 | Two-fold | Lowest | Not specified |
| Gg | C1 | Two-fold | Higher than Ga | Not specified |
| Gg' | C1 | Two-fold | Higher than Ga | Not specified |
| Aa | Cs | One-fold | Between Ga and Gg | Not specified |
| Ag | C1 | Two-fold | Potentially Highest | Ag, Ag |
Quantum Mechanical Models for Rotational SpectraThe development of accurate quantum mechanical models is fundamental for interpreting and predicting the rotational spectra of molecules like propanol (B110389). An extended spectroscopic quantum mechanical model with experimental accuracy has been successfully derived for the Aa conformer of n-propanol, covering high quantum numbers (Jmax = 70 and Ka,max = 6)aanda.orgillinois.eduaanda.orgarxiv.orgaanda.orgdntb.gov.ua. While the tunneling states (Ag and Ag) of the Ag conformer have been experimentally confirmed, a comprehensive quantum mechanical model for Ag that fully describes these states was still an area of ongoing development in some studiesillinois.edu. These models are vital for enabling the astronomical detection of all five conformers of n-propanol through their unique rotational signaturesaanda.orgaanda.orgaanda.orgresearchgate.net.
Table 2: Quantum Mechanical Model Parameters for Aa n-Propanol
| Parameter | Value | Description |
| Jmax | 70 | Maximum rotational quantum number |
| Ka,max | 6 | Maximum projection of J on the a-axis |
| Accuracy | Experimental | Achieved accuracy of the model |
Vibrational Spectroscopy of this compound IsomersVibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers complementary information to rotational spectroscopy by probing molecular vibrations, which are sensitive to molecular conformation and intermolecular interactions.
Infrared (IR) and Raman Spectroscopy for Molecular Conformation and Intermolecular InteractionsVibrational spectroscopy is recognized as a powerful method for elucidating molecular structures and dynamics, providing a unique "fingerprint" for molecular identificationresearchgate.netmdpi.comresearchgate.net. Both IR and Raman spectroscopy are extensively utilized to study the molecular conformation of this compound isomers and the various intermolecular interactions they undergoresearchgate.netmdpi.comresearchgate.net.
Conformational analysis performed using experimentally recorded IR absorption spectra of this compound in both gaseous and low-temperature argon matrix states has revealed differences in conformational composition. In the gaseous phase, Gt conformers tend to predominate, whereas in matrix isolation at temperatures such as 20 K and 35 K, the more energetically favorable Tg conformer prevails in percentage researchgate.netresearchgate.net.
Furthermore, IR spectroscopy has been applied to investigate the interactions between 1-propanol (B7761284) and water. Studies using mid-IR attenuated total reflectance (mid-IR-ATR) spectroscopy on mixtures of 1-propanol and water identified the formation of a 1:1 this compound hydrate (B1144303). The observed modifications in the this compound bands within the hydrate indicated perturbations in its valence bonds, suggesting that hydrophobic interactions of the 1-propanol aliphatic chains can decrease the strength of hydrogen bonds between water and alcohol in the hydrate cdnsciencepub.com. Raman spectroscopy, on the other hand, can provide insights into changes in electronic configuration and intermolecular interactions within the liquid phase researchgate.net.
C-H Stretching Vibrations as Conformational ProbesThe C-H stretching vibration serves as an excellent conformational probe due to its ubiquitous presence in organic and biological molecules and its remarkable sensitivity to the local molecular environmentresearchgate.netmdpi.com. Detailed investigations have shown that the CH2 symmetric stretching mode located at the β-carbon position of n-propanol is highly sensitive to its conformational structure. This makes it a valuable and effective new probe for characterizing all five conformers of n-propanolresearchgate.netustc.edu.cnrsc.org.
Compared to the widely established O-H stretching vibration as a conformational sensor for n-propanol, the Cβ-H stretching vibration demonstrates superior conformational resolution, particularly in the liquid state researchgate.netustc.edu.cnrsc.org. Studies utilizing this probe have revealed that n-propanol molecules in pure liquid predominantly favor the trans-OH conformation. This preference is further enhanced when n-propanol is diluted with water, indicating that water molecules play a role in stabilizing the trans-OH conformers researchgate.netustc.edu.cnrsc.orgconsensus.app. This observation suggests a conformational evolution where gauche-OH structures of n-propanol are converted to trans-OH structures upon dilution with water ustc.edu.cnrsc.org.
The C-H stretching Raman spectra of both 1-propanol and 2-propanol have been reassigned, highlighting that C-H vibrations at site-specific carbon atoms exhibit sensitivity to conformational changes researchgate.netmdpi.com. While the CH3 stretching vibration at the terminal γ-carbon is not sensitive to conformational changes, the CH2 stretching vibrations at both the α-carbon and β-carbon atoms are sensitive, providing valuable conformational information researchgate.net.
Computational Chemistry and Molecular Modeling of Propanol Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) calculations are widely employed to investigate the reaction mechanisms and energetics involving propanol (B110389). These calculations can elucidate transition states, activation energies, and reaction pathways, providing a detailed understanding of chemical transformations.
For instance, DFT studies have been performed on the oxidation of 2-propanol, particularly concerning its interaction with catalytic surfaces like Co₃O₄. Research indicates that the selective oxidation of 2-propanol to acetone (B3395972) on Co₃O₄ spinel catalysts involves the 5-fold-coordinated octahedral surface Co³⁺ as the active site. Oxidative dehydrogenation, involving adsorbed atomic oxygen, has been identified as the most energetically favored pathway. acs.org In the case of 2-propanol oxidation by a Cp*Ir amido complex, DFT calculations revealed that the rate-determining step is the hydrogen migration from 2-propanol to the complex via a six-membered transition state. This reaction is thermodynamically favorable, with a calculated free activation energy barrier of 22.5 kcal/mol and an electronic energy barrier of 11.5 kcal/mol. worldscientific.comworldscientific.com
DFT calculations also contribute to understanding this compound's behavior on platinum surfaces. For 1-propanol (B7761284) (1-PrOH) oxidation on Pt(111), DFT studies have explored minimum energy configurations for both gas and liquid phases, showing how molecular orientation changes with concentration. mdpi.com
Molecular Dynamics Simulations for this compound Structures and Interactions
Molecular Dynamics (MD) simulations are powerful tools for studying the structural properties and intermolecular interactions of this compound in various phases and environments. These simulations provide dynamic insights into conformational preferences, liquid structures, and interactions with other molecules or surfaces.
MD simulations have been used to characterize the liquid structure of 1-propanol. Studies combining MD with X-ray scattering experiments have shown good agreement in radial distribution functions, indicating that hydrogen-bonded oxygen atoms preferentially form a planar zigzag chain structure, although the plane undulates. researchgate.net Neutron diffraction data analysis of liquid deuterated 1-propanol and 2-propanol has also been used to extract molecular conformations, revealing that 1-propanol tends to adopt an elongated, nearly trans conformation, significantly different from 2-propanol. ias.ac.inresearchgate.net
In aqueous solutions, MD simulations have explored aggregation phenomena in n-propanol. For instance, in 16% aqueous n-propanol, simulations revealed that approximately 50% of n-propanol molecules form homogeneous hydrogen-bonded chains, predominantly dimers, with strong hydrophobic association between hydrocarbon tails leading to micelle-like structures. acs.org MD simulations have also investigated 2-propanol-water mixtures, demonstrating that specific force fields (e.g., OPLS-AA for alcohol combined with TIP4P/2005 for water) can achieve near-quantitative agreement with experimental X-ray data, allowing for detailed analysis of hydrogen bond characteristics, cluster formation, and energy distributions. arxiv.orgacs.orgacs.org
Furthermore, MD simulations are used to study the interaction of this compound with surfaces, such as 2-propanol on calcite (104) and Co₃O₄(001). For calcite, MD simulations quantified the precise distance between hydrated ions and the surface, supporting AFM findings on liquid structuring. acs.org On Co₃O₄(001), ab initio molecular dynamics (AIMD) simulations provide atomistic insights into 2-propanol interaction, particularly in the presence of water films, which is relevant for catalytic oxidation pathways. aip.org
Modeling of Intermolecular Hydrogen Bonds and Supramolecular Assemblies
The formation of intermolecular hydrogen bonds is a defining characteristic of alcohols, and computational modeling plays a vital role in understanding these interactions and the resulting supramolecular assemblies in this compound systems.
This compound molecules, like other monohydric alcohols, are known to form various cluster structures through hydrogen bonding. arxiv.org In liquid 2-propanol, for example, neutron diffraction studies suggest the formation of hexamer ring chain (HRC) clusters. ias.ac.in For n-propanol and its halogen derivatives, experimental and computational approaches have shown that the average strength of hydrogen bonds remains consistent, but dissociation enthalpy, the size of molecular nanoassemblies, and long-range dipole correlations vary with the halogen atom's molecular weight. MD simulations indicate that chain-like motifs of hydrogen bonds are preferred in primary alcohols like n-propanol. acs.orgnih.gov DFT calculations have also been used to evaluate the energy of various interacting systems, confirming that strong O-H···O hydrogen interactions (interaction energy E ≥ 5 kcal/mol) predominate in these alcohols. acs.org
The self-assembly of this compound molecules at hydrophobic interfaces can be influenced by factors such as the addition of other hydrogen-bonding molecules, the ratio of alcohol to other components, and alcohol-substrate interactions, all of which affect the resulting supramolecular structures. rsc.org
Kinetic Modeling of this compound Combustion and Pyrolysis
Kinetic modeling is essential for understanding and predicting the complex processes of this compound combustion and pyrolysis, which involve numerous elementary reactions.
Detailed kinetic models have been developed to simulate the ignition and combustion of this compound isomers (n-propanol and iso-propanol). For instance, a model consisting of 238 species and 1448 reactions was developed to simulate the ignition delay times of n- and i-propanol mixtures in argon-diluted oxygen, showing good agreement with experimental data at temperatures between 1100 and 1500 K and pressures from 1.2 to 16.0 atm. researchgate.net The consumption of this compound during combustion is primarily driven by H-abstraction reactions, leading to products such as ethanol (B145695), ethene, propene, and acetone from their respective isomers. mdpi.com
Various research groups have proposed and refined kinetic mechanisms for this compound combustion, often extending from smaller alcohol mechanisms (e.g., methanol (B129727) and ethanol) and validating them against experimental data like ignition delay times, laminar flame speeds, and species concentrations in jet-stirred reactors and shock tubes. researchgate.netnih.govucsd.eduacs.orgacs.org These models account for elementary pyrolysis reactions, initiation reactions, metathesis reactions, decomposition reactions, and four-center molecular dehydration reactions. ucsd.edu
Fugacity Models for Environmental Partitioning Prediction
Fugacity models are used to predict the environmental partitioning of chemical compounds, including this compound, across different compartments such as air, water, soil, and biota. These models rely on physicochemical properties, often derived or validated through computational methods.
While direct search results for "fugacity models this compound environmental partitioning" were not extensively detailed, the principle of fugacity modeling relies on fundamental thermodynamic properties like vapor pressure, solubility, and octanol-water partition coefficients (Kow). These parameters, which dictate a compound's distribution in the environment, can be predicted or refined using computational chemistry techniques. For instance, the octanol-water partition coefficient (logP) for 1-phenyl-2-propanol (B48451) is predicted to be 2.0, indicating its partitioning behavior. cdutcm.edu.cn Such predicted values are crucial inputs for fugacity-based environmental fate models, enabling the assessment of this compound's distribution and potential environmental impact.
Process Simulation and Optimization using ChemCAD and Aspen HYSYS
Process simulation software like ChemCAD and Aspen HYSYS are indispensable tools in chemical engineering for designing, simulating, and optimizing industrial processes involving this compound. These simulators incorporate thermodynamic models and unit operations to predict process behavior and identify optimal operating conditions.
For example, ChemCAD has been utilized for simulations of n-propanol dehydration via heterogeneous azeotropic distillation. bibliotekanauki.plpan.pl These simulations involve fitting NRTL (Non-Random Two-Liquid) equation parameters to experimental vapor-liquid-liquid equilibrium (VLLE) and vapor-liquid equilibrium (VLE) data to accurately describe both phases. bibliotekanauki.plpan.pl The software allows for testing different entrainers (hydrocarbons, ethers, esters) to identify the most energy-advantageous options, such as di-n-propyl ether (DNPE) and isooctane (B107328) for n-propanol dehydration. bibliotekanauki.pl
Aspen Plus (a related AspenTech product to Aspen HYSYS) has also been used for simulating the separation processes of alcohol mixtures, including n-propanol, ethanol, and methanol. This software enables engineers to investigate thermodynamic behavior under various conditions and optimize separation methods like distillation and absorption to enhance efficiency and reduce costs. chemengproj.ir Such simulations allow for the conceptual design of separation processes, analyzing parameters like temperature, pressure, and absorbent selection to design more efficient distillation columns and other separation systems. chemengproj.ir
Propanol Derivatives: Synthesis, Functionalization, and Advanced Applications
Synthesis and Chemical Modification of Propanol (B110389) Derivatives
The this compound scaffold is a versatile platform in organic synthesis, amenable to a wide array of chemical modifications. These modifications allow for the introduction of diverse functional groups, leading to derivatives with tailored chemical properties and applications. The synthesis strategies often focus on functionalizing the hydroxyl and amino groups inherent to propanolamines or the hydroxyl groups of propanediols, enabling the construction of more complex molecular architectures.
Functionalization with Benzylideneamino and Phenyl Groups
The incorporation of benzylideneamino and phenyl moieties into this compound-related structures is a key strategy for creating compounds with significant biological relevance. One common synthetic approach involves the condensation of existing amino-phenyl derivatives with substituted benzaldehydes to form a Schiff base (a benzylideneamino group).
For instance, a series of p-substituted benzylidenamino phenyl esters of existing non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized. The process typically involves a condensation reaction between the carboxylic acid group of an NSAID and a 4-((4-substituted benzylidene)amino)phenol. This reaction is often facilitated by a mild dehydrating agent such as dicyclohexyl carbodiimide (DCC). This method effectively links the phenyl-propanol-like structure of certain NSAIDs to a benzylideneamino phenol (B47542) moiety through an ester linkage.
Another class of compounds, 1,3-diphenyl-3-(phenylamino)propan-1-ones, has been synthesized to investigate their potential as selective cyclooxygenase-2 (COX-2) inhibitors. These derivatives, while not directly synthesized from a simple this compound starting material, feature a core 3-amino-1,3-diphenyl-1-propanone structure, which is a highly functionalized this compound analogue. The synthesis of these molecules provides insight into the creation of complex phenyl- and amino-substituted propane backbones. The research demonstrated that these compounds exhibited potent and selective COX-2 inhibitory activity.
A summary of representative synthesized derivatives and their reported inhibitory concentrations is provided below.
| Compound Class | Substituent Group (Example) | Target | IC₅₀ Value (µM) |
| 1,3-diphenyl-3-(phenylamino)propan-1-one Derivatives | Varies | COX-2 | 0.20 - 0.35 |
| 1,3-diphenyl-3-(phenylamino)propan-1-one Derivatives | Varies | COX-1 | Low Affinity |
Introduction of Sulfonate and Ether Linkages
The introduction of ether and sulfonate linkages represents two fundamental methods for modifying the this compound backbone, yielding compounds with diverse applications, particularly in medicinal chemistry.
Ether Linkages: Aryloxypropanolamines are a significant class of this compound derivatives characterized by an ether linkage connecting a propanolamine side chain to an aromatic ring system. The synthesis of these compounds is well-established and typically proceeds via a two-step sequence. The first step involves the reaction of a phenol (or a substituted phenol) with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base like sodium hydride or potassium carbonate. google.comgoogle.com This reaction forms an epoxide intermediate (a glycidyl ether). In the second step, the epoxide ring is opened by an amine, which introduces the amino group and completes the propanolamine side chain. google.com This versatile synthesis allows for wide variation in both the aromatic (aryloxy) portion and the amine portion of the molecule, enabling the creation of large libraries of related compounds. nih.gov
Sulfonate Linkages: Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable synthetic intermediates. A this compound derivative can be converted into a sulfonate ester by reacting its hydroxyl group with a sulfonyl chloride in the presence of an amine base. eurjchem.com Common sulfonyl chlorides used for this purpose include p-toluenesulfonyl chloride (tosyl chloride), methanesulfonyl chloride (mesyl chloride), and trifluoromethanesulfonyl chloride (triflyl chloride). youtube.comresearchgate.net The resulting tosylate, mesylate, or triflate esters activate the hydroxyl position for subsequent reactions. For example, a method for producing 1,3-propanediol from glycerol involves the selective tosylation of the central hydroxyl group, followed by its removal via catalytic hydrogenolysis. researchgate.net This highlights the utility of sulfonate ester formation in the strategic manipulation of polyol structures like this compound derivatives. researchgate.net
| Functionalization | Starting Materials | Reagents | Product Linkage |
| Ether Synthesis | Phenol, Epichlorohydrin, Amine | Base (e.g., NaH, K₂CO₃) | Aryl-O-CH₂-CH(OH)-CH₂-NR₂ (Aryloxypropanolamine) |
| Sulfonate Ester | This compound Derivative (R-OH) | Sulfonyl Chloride (e.g., TsCl, MsCl), Amine Base | R-O-SO₂-R' (Sulfonate Ester) |
Incorporation of N-Tallow Alkyl Groups
The incorporation of long-chain alkyl groups, such as those derived from tallow, onto the nitrogen atom of a propanolamine creates amphiphilic molecules with applications as surfactants and specialty chemicals. Tallow is a rendered form of beef or mutton fat, primarily consisting of triglycerides whose fatty acids are typically palmitic, stearic, and oleic acids. The "tallow alkyl" group therefore refers to a mixture of long, predominantly C16-C18, alkyl chains.
The synthesis of N-tallow alkyl propanolamine derivatives is achieved through N-alkylation, a fundamental reaction in organic chemistry. wikipedia.org This process involves the reaction of a propanolamine with a tallow alkyl halide (e.g., tallow alkyl bromide or chloride) via a nucleophilic aliphatic substitution. wikipedia.orgyoutube.com In this reaction, the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion to form a new carbon-nitrogen bond. researchgate.net
The reaction can be performed under various conditions, sometimes in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which prevents the formation of an ammonium salt and allows the reaction to proceed to completion. Microwave irradiation has also been employed to accelerate N-alkylation reactions, often providing a greener alternative to conventional heating. researchgate.net While direct synthesis examples starting from propanolamine are specialized, the general methodology for amine alkylation is broadly applicable and is the standard route for producing compounds such as "Ethanol, 2,2'-iminobis-, N-tallow alkyl derivs.," which are listed in chemical inventories. youtube.comnih.govagriculture.gov.au
Halogenated this compound Derivatives
Halogenated this compound derivatives are important synthetic intermediates and can exhibit unique chemical properties. Halogens can be introduced at various positions on the this compound backbone or on appended functional groups using several synthetic strategies.
One common method involves using halogenated reagents to functionalize a pre-existing this compound derivative. For example, novel derivatives of the drug propranolol have been synthesized through esterification reactions between the hydroxyl group of propranolol and various halogenated benzoyl chlorides, such as 2-chlorobenzoyl chloride, 2-bromobenzoyl chloride, and 2-fluorobenzoyl chloride. researchgate.net This reaction is typically carried out in a solvent like chloroform with a base such as sodium bicarbonate to neutralize the HCl byproduct. researchgate.net
Another route involves building the this compound structure from halogenated precursors. Epichlorohydrin (1-chloro-2,3-epoxypropane) is a widely used C3 building block that contains both a halogen and an epoxide. It can react with phenols to form glycidyl ethers, which are then opened by amines. The chlorine atom in epichlorohydrin makes it a versatile starting material for a variety of this compound derivatives.
Furthermore, direct halogenation of this compound-related structures is possible. For instance, stereoselective halogenation methods have been developed for complex molecules. These can include the reaction of allylic alcohols to produce halohydrins or the ring-opening of epoxy alcohols with halide reagents to introduce a halogen and a hydroxyl group in a controlled manner.
| Derivative Type | Synthetic Method | Reagents |
| Halogenated Propranolol Ester | Esterification of Propranolol's hydroxyl group | 2-chlorobenzoyl chloride, 2-bromobenzoyl chloride, NaHCO₃ |
| Propanolamine from Epichlorohydrin | Ring-opening of epoxide intermediate derived from epichlorohydrin | Phenol, Epichlorohydrin, Amine |
Research into Applications of this compound Derivatives
The chemical versatility of the this compound framework makes its derivatives highly valuable as intermediates and building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The functional groups—hydroxyl, amino, and the three-carbon chain—provide multiple reactive sites for constructing elaborate molecular architectures.
Pharmaceutical Synthesis Intermediates for Complex Drugs
This compound derivatives are fundamental building blocks for a wide range of pharmaceutical agents. Their utility stems from their ability to serve as chiral scaffolds and versatile connectors in the assembly of complex drug molecules. nih.gov
Aryloxypropanolamines are perhaps the most prominent example, forming the core structure of the entire class of beta-blocker drugs, including propranolol. The synthesis of these drugs relies on the propanolamine structure as the key intermediate that links an aromatic ether moiety to an alkylamino group. nih.govnih.gov Modifications to this basic structure are continually explored to develop new agents with altered selectivity and pharmacokinetic properties. nih.gov
Chiral Amino Alcohols , a class to which propanolamine belongs, are critical intermediates in asymmetric synthesis. nih.gov The synthesis of optically pure drugs often requires chiral building blocks to construct the final molecule with the correct stereochemistry. Asymmetric synthesis techniques, such as those employing Jacobsen's or Noyori's catalysts, are used to produce chiral amino alcohols that serve as starting materials for a variety of drugs. nih.gov
Propargyl Derivatives of alcohols, including this compound, are another class of valuable intermediates. nih.govresearchgate.net The propargyl group, with its reactive triple bond, can participate in a wide array of transformations, such as click chemistry, cyclizations, and coupling reactions, making it a powerful tool for elaborating simple precursors into complex heterocyclic systems found in many bioactive compounds. researchgate.net Homopropargylic alcohols, which can be synthesized from propanal or related carbonyls, are fundamental structural units in many natural products and serve as versatile building blocks for further chemical transformations. nih.gov
The 1,3-propanediol (1,3-PDO) backbone is a key intermediate in the polymer industry, notably for the production of polytrimethylene terephthalate (PTT). frontiersin.orgresearchgate.net While its primary application is in materials science, the bifunctional nature of 1,3-PDO, with two primary hydroxyl groups, also makes it a useful starting material for synthesizing other C3-bifunctionalized compounds used in the production of pharmaceuticals and other specialty chemicals. chemicalbook.comnih.gov
| This compound Derivative Class | Structural Feature | Role in Synthesis | Example Drug Class / Application |
| Aryloxypropanolamines | Aryl-O-C₃-NH-Alkyl | Core scaffold | Beta-blockers |
| Chiral Amino Alcohols | Stereochemically defined -OH and -NH₂ groups | Asymmetric building block for stereospecific synthesis | Various chiral drugs |
| Propargyl Alcohols | C≡C-C-OH | Versatile intermediate for cyclization and coupling reactions | Heterocyclic drugs, Natural products |
| 1,3-Propanediol | HO-(CH₂)₃-OH | Bifunctional C3 spacer/precursor | Polymers (PTT), Specialty chemicals |
Polymer Chemistry: Development of New Polymers and Advanced Materials
This compound derivatives are crucial building blocks in the synthesis of a variety of polymers, contributing to the development of advanced materials with tailored properties. Both 1-propanol (B7761284) and 2-propanol (isothis compound) serve as versatile solvents and reactants in polymerization processes. researchgate.netpriyamstudycentre.com For instance, isothis compound (B130326) is utilized as a chemical intermediate in the production of esters and amines, which can then be used as monomers for polymer synthesis. researchgate.net
A significant application of this compound-related structures is in the production of bio-based polyesters. 1,3-propanediol, a derivative of propane, is a key monomer in the synthesis of polytrimethylene terephthalate (PTT). researchgate.net PTT is a biodegradable polymer with applications in the textile and plastics industries, offering a more sustainable alternative to petroleum-based polyesters. researchgate.net
Furthermore, polyvinyl alcohol (PVA), a water-soluble synthetic polymer, contains a repeating vinyl alcohol unit, which is an isomer of propanal (a close chemical relative of this compound). wikipedia.org PVA has widespread applications in papermaking, textiles, and as an emulsion stabilizer in adhesives due to its excellent film-forming and adhesive properties. wikipedia.org In the biomedical field, PVA is used in applications such as cartilage replacements, contact lenses, and as an embolic agent in medical procedures due to its biocompatibility and low toxicity. wikipedia.org
The versatility of this compound derivatives in polymer chemistry is further demonstrated by their use in creating specialized polymers. For example, eugenol (4-allyl-2-methoxyphenol), a naturally occurring phenylpropanoid, can be used to synthesize novel polymers with unique properties.
| Polymer | Monomer/Precursor | Key Properties | Applications |
| Polytrimethylene terephthalate (PTT) | 1,3-propanediol | Biodegradable, good resilience | Textiles, plastics, coatings researchgate.net |
| Polyvinyl alcohol (PVA) | Vinyl acetate (B1210297) (hydrolyzed to vinyl alcohol) | Water-soluble, biocompatible, good film-forming | Papermaking, adhesives, biomedical applications wikipedia.org |
Agrochemical Development (Herbicides, Insecticides, Fungicides)
This compound derivatives are integral to the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides, playing a crucial role in modern agriculture and crop protection. aakash.ac.in
In the realm of herbicides, propanil, chemically known as N-(3,4-dichlorophenyl)propanamide, is a widely used contact herbicide for the control of broadleaf and grassy weeds in rice and other crops. google.comgoogle.com Another important class of herbicides is the 2-(4-aryloxyphenoxy)propionamide derivatives, which are synthesized using this compound-related precursors and are effective against a variety of weeds. jlu.edu.cn
This compound derivatives also form the structural basis for several potent fungicides. For instance, synthetic analogues of fluconazole, which are 2-aryl-1-(1,2,4-triazolyl)propan-2-ol derivatives, exhibit significant antifungal activity against various plant pathogens. researchgate.net Kakuol, a natural product containing a propanone moiety, and its synthetic derivatives have shown broad-spectrum antifungal activities, making them promising candidates for the development of new agricultural fungicides. scispace.com
In the development of insecticides, eugenol-derived alkoxy alcohols and β-amino alcohols have demonstrated notable insecticidal activity against agricultural pests. mdpi.comnih.gov These compounds offer a potential avenue for the development of new, bio-based insecticides.
| Agrochemical Class | Example this compound Derivative | Target Pests/Weeds |
| Herbicide | Propanil (N-(3,4-dichlorophenyl)propanamide) | Broadleaf and grassy weeds google.comgoogle.com |
| Herbicide | 2-(4-Aryloxyphenoxy)propionamide derivatives | Various weeds jlu.edu.cn |
| Fungicide | Fluconazole analogues (2-aryl-1-(1,2,4-triazolyl)propan-2-ol derivatives) | Plant pathogenic fungi researchgate.net |
| Fungicide | Kakuol derivatives | Plant pathogenic fungi scispace.com |
| Insecticide | Eugenol-derived alkoxy alcohols | Insect pests mdpi.com |
| Insecticide | Eugenol-derived β-amino alcohols | Insect pests nih.gov |
Surfactants, Emulsifiers, and Lubricants
This compound and its derivatives are utilized in the synthesis and formulation of surfactants, emulsifiers, and lubricants due to their amphiphilic properties and ability to be chemically modified.
Non-ionic surfactants can be synthesized from 2,3-epoxy-1-propanol, also known as glycidol. qub.ac.uk These surfactants are valuable in various applications, including textiles, cosmetics, and agriculture, due to their stability and low toxicity. qub.ac.uk The addition of n-propanol to aqueous solutions of other surfactants can also modify their properties, such as the critical micelle concentration (CMC), which is a key parameter in surfactant performance. ekb.eg
In the food and cosmetics industries, emulsifiers are essential for stabilizing oil-in-water and water-in-oil emulsions. Polyglycerol fatty acid esters, which can be synthesized from glycerol (a triol closely related to this compound), are a class of non-ionic surfactants widely used as emulsifiers. bibliotekanauki.pl These emulsifiers are biodegradable and can be tailored to have specific hydrophilic-lipophilic balance (HLB) values for different applications. bibliotekanauki.pl
While not directly synthesized from this compound, 1,3-propanediol is a key component in the production of bio-based lubricants. researchgate.net For instance, it can be used in the synthesis of base oils for lubricants. mdpi.com Additionally, research has explored the use of polyalcohols in formulating sustainable lubricants with enhanced tribological properties. tandfonline.com
Biocides and Antimicrobial Agents
This compound and its derivatives are well-known for their potent biocidal and antimicrobial properties, making them essential components in disinfectants, antiseptics, and other antimicrobial formulations. hartmann-science-center.com Both 1-propanol and 2-propanol (isothis compound) exhibit broad-spectrum activity against bacteria, fungi, and some viruses. hartmann-science-center.com
The antimicrobial action of propanols is attributed to their ability to denature proteins, which disrupts the cell membrane and internal structures of microorganisms. hartmann-science-center.com This non-specific mechanism of action makes the development of microbial resistance less likely compared to more targeted antimicrobial agents. Propanols are commonly used as the active ingredients in hand sanitizers, medical wipes, and surface disinfectants in healthcare and food service settings. vedantu.comgeeksforgeeks.org
Studies have shown that ethanol (B145695) and 2-propanol are effective in eliminating microorganisms like Candida albicans and Streptococcus oralis from surfaces. nih.gov The efficacy of alcohol-based disinfectants is dependent on the concentration of the alcohol, with higher concentrations generally leading to increased bactericidal effects. hartmann-science-center.com
Beyond the direct use of propanols, their derivatives are also being developed into advanced antimicrobial materials. For instance, water-soluble polymers based on poly(aspartate-co-succinimide) can be synthesized with bis-quaternary ammonium or quaternary salts, resulting in copolymers with significant antimicrobial activity.
Antioxidant Properties of this compound and Propenol Derivatives
Certain derivatives of this compound and propenol have been found to possess significant antioxidant properties, which are beneficial in various applications, including cosmetics and pharmaceuticals. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, thereby preventing cellular damage caused by free radicals.
Research has shown that specific this compound and propenol derivatives exhibit excellent antioxidant activity. google.com These compounds can act as radical scavengers, neutralizing reactive oxygen species (ROS) and protecting biological systems from oxidative stress. The antioxidant capacity of these derivatives is often attributed to the presence of phenolic or other electron-rich functional groups in their molecular structure.
For example, 4-hydroxy-propranolol, a metabolite of the beta-blocker propranolol, has been shown to have potent antioxidant properties. It can inhibit lipid peroxidation in cell membranes and protect against oxidative damage.
The antioxidant properties of these derivatives make them valuable ingredients in cosmetic and dermatological products, where they can help protect the skin from environmental stressors such as UV radiation and pollution. google.com
Active Ingredients in Perfume Compositions
This compound derivatives are widely used in the fragrance industry as key components of perfume compositions, contributing to the creation of a diverse range of scents. These compounds can act as fragrance materials themselves, or as precursors in "pro-fragrance" technologies designed to control the release of scents over time.
Phenylthis compound derivatives are a particularly important class of fragrance ingredients. For example, 3-phenyl-1-propanol is a common component in fragrances, providing a hyacinth-like floral scent. nih.gov The chemical structure of these aryl alkyl alcohols, which includes a substituted or unsubstituted benzene ring attached to a this compound backbone, is a common feature in many fragrance molecules. nih.gov
The versatility of this compound derivatives allows for the synthesis of a wide array of fragrance compounds with different olfactory characteristics. By modifying the substituents on the phenyl ring or the this compound chain, perfumers can create a vast palette of scents.
Pro-fragrance technologies often involve chemically bonding a volatile fragrance molecule, such as a this compound derivative, to a less volatile carrier molecule. This chemical bond is designed to break under specific conditions, such as changes in pH, temperature, or exposure to enzymes on the skin, leading to a gradual release of the fragrance.
Role in Fuel Additives and Engine Performance
This compound is a valuable fuel additive that can enhance engine performance and reduce harmful emissions. Its high octane (B31449) number makes it an effective octane booster when blended with gasoline, which helps to prevent engine knocking and improve combustion efficiency. vedantu.com
The research octane number (RON) of this compound is significantly higher than that of gasoline, making it an attractive component for high-performance fuels. Both 1-propanol and 2-propanol (isothis compound) can be used as fuel additives.
The addition of this compound to gasoline can also have a positive impact on exhaust emissions. The oxygen content of this compound promotes more complete combustion, which can lead to a reduction in carbon monoxide (CO) and unburned hydrocarbon (HC) emissions. However, the impact on nitrogen oxide (NOx) emissions can vary depending on the engine conditions and the blend ratio.
While this compound offers several benefits as a fuel additive, its use can also present some challenges. For example, its solvent properties can be aggressive towards certain materials used in fuel systems, and its lower energy density compared to gasoline can result in slightly higher fuel consumption.
Advanced Process Engineering and Separation Technologies for Propanol
Optimization of Propanol (B110389) Production Processes
In chemical synthesis, particularly the production of 1-propanol (B7761284) via the hydroformylation of ethylene (B1197577) followed by hydrogenation of propanal, process optimization focuses on achieving high purity and minimizing by-products. ecoinvent.orgprocurementresource.com The hydrogenation of propanal can be carried out in either vapor or liquid phase over various metal catalysts, with conditions optimized for high aldehyde conversions (up to 99.9%) and alcohol yields (over 99%). ecoinvent.org The presence of water (1–10%) in the reactor feed can suppress ether formation, a common impurity. ecoinvent.org
Simulation and Optimization of Ethanol-Propanol Distillation
Distillation is a fundamental separation technique in this compound production, but separating ethanol (B145695) and this compound mixtures, especially those forming azeotropes, presents challenges. Simulation and optimization play a crucial role in designing efficient distillation columns. Process simulators like Aspen Plus® and ChemCAD are widely used to model and optimize distillation processes. mdpi.comnih.govresearchgate.netua.esresearchgate.net
Optimization of distillation columns involves determining the optimal number of trays, feed location, and operating conditions to minimize total annualized costs, which include both investment and operating expenses. ua.es For instance, simulations have quantified the effect of the number of trays, reflux ratio, and feed tray position on the degree of separation and energy consumption in the reboiler and condenser for ethanol and n-propanol mixtures. researchgate.net The non-random two-liquid Redlich-Kwong thermodynamic model is often employed for property analysis and performance prediction in such simulations. ajol.info
Hybrid Separation Processes for this compound-Water Mixtures
The separation of this compound-water mixtures is particularly challenging due to the formation of azeotropes, which conventional distillation cannot fully resolve. For instance, n-propanol forms an azeotrope with water at approximately 70.8 wt% n-propanol and 29.2 wt% water, while isothis compound (B130326) forms one at 67.2 mol% (around 87.4 wt%) isothis compound. mdpi.commdpi.comnih.govgoogle.com Hybrid separation processes, which combine distillation with membrane technologies, offer promising alternatives to overcome these thermodynamic limitations, simplify process structures, reduce energy consumption, and avoid the need for additional entrainers. nih.govmdpi.comresearchgate.netsphinxsai.compervatech.com
Integration of Pervaporation and Vapor Permeation with Distillation
The integration of pervaporation (PV) or vapor permeation (VP) with distillation is a key strategy for separating azeotropic this compound-water mixtures. Pervaporation is a membrane-based process where separation occurs through preferential sorption and diffusion of a desired component across a dense membrane, driven by a partial pressure gradient, often enhanced by vacuum on the permeate side. mdpi.commdpi.com This technique is effective for dehydrating organic compounds and can overcome azeotropic compositions. mdpi.comresearchgate.netpervatech.commdpi.com
Several hybrid configurations have been investigated for n-propanol-water separation, including:
Distillation + Hydrophilic Pervaporation (D + HPV) : In this configuration, a distillation column removes water from the bottom, while the azeotropic n-propanol phase (distillate) is directed to a hydrophilic pervaporation membrane. High-purity n-propanol is recovered as the retentate from the pervaporation process. nih.govmdpi.com
Distillation + Hydrophilic Pervaporation + Distillation (D + HPV + D) : This method involves a secondary distillation column after the pervaporation step, where the top product has an azeotropic composition, and the bottom product achieves high purity. mdpi.com
Distillation + Hydrophilic Pervaporation + Distillation with Partial Heat Integration (D + HPV + D + HI) : This advanced configuration incorporates heat integration to optimize energy consumption, for example, by using heat from the bottom product of the first distillation column to preheat the incoming feed. mdpi.com
Simulations using professional process simulation software like ChemCAD have shown that the D + HPV + D + HI method offers the best balance of energy efficiency, environmental sustainability, and economic feasibility for n-propanol dehydration, targeting 99.9 wt% purity for both n-propanol and water. mdpi.comnih.gov This method can reduce heat duties significantly and lower total annual costs compared to other hybrid configurations. mdpi.comnih.gov
For isothis compound-water mixtures, hybrid distillation-pervaporation units have also been designed as an energy-efficient alternative to conventional azeotropic distillation with entrainers. sphinxsai.com
Membrane Technologies for Dehydration of n-Propanol-Water Azeotropes
Membrane technologies, particularly pervaporation and vapor permeation, are crucial for dehydrating n-propanol-water azeotropes. These methods are not limited by vapor-liquid equilibrium, allowing for efficient separation beyond the azeotropic point. researchgate.netpervatech.commdpi.comscispace.com
Polymer membranes are commonly used for n-propanol dehydration. Experimental studies have determined various evaluation parameters such as selectivities, separation factors, and total fluxes for membranes like PERVAP™ 1201. nih.govmdpi.com For instance, the permeate flux of PERVAP™ 1201 membrane was found to vary from 304 to 1216 g/m²h over a feed water content range of 32–43 m/m% at 70–90 °C feed temperature. mdpi.com The highest separation factor of approximately 6000 and pervaporation separation index value of around 7200 have been reported using polyvinylamine/polyvinylsulphate membranes, while poly(urethane-imide) membranes have achieved total flux values of up to 8.8 kg/m ²h. nih.gov
These membranes selectively permeate water due to their high water affinity, allowing for the dehydration of n-propanol to high purities, often up to 99.9%. nih.govmdpi.comborsig.de The process can be operated with liquid feed (pervaporation) or vapor feed (vapor permeation), depending on the specific application. borsig.de
Catalytic Process Development for this compound Conversion
Catalytic process development is vital for both the synthesis of this compound and its conversion into other valuable chemicals. For instance, 1-propanol is industrially produced by the catalytic hydrogenation of propanal, which is derived from the hydroformylation of ethylene. ecoinvent.orgprocurementresource.comatamanchemicals.com This two-step oxo process typically uses rhodium-substituted phosphine (B1218219) catalysts for low-pressure hydroformylation or cobalt-based processes for higher pressures. ecoinvent.org The subsequent hydrogenation of propanal to 1-propanol often employs heterogeneous catalysts based on copper, zinc, nickel, and chromium compounds, usually supported on alumina. ecoinvent.org
Beyond synthesis, this compound conversion is explored for producing building-block molecules like propene. The catalytic dehydration of biomass-derived 1-propanol to propene is an area of active research, utilizing zeolite catalysts such as H-ZSM-5, V-ZSM-5, Cu-ZSM-5, or Zn-ZSM-5. mdpi.comacs.org These catalysts can produce propene at relatively low temperatures (at or below 230 °C) with high selectivity. acs.org For example, Cu-ZSM-5 has shown a broader temperature window for high propene selectivity and can function at higher 1-propanol space velocities compared to H-ZSM-5. acs.org This conversion of ethylene to 1-propanol, followed by dehydration to propene, can be part of an on-purpose propylene (B89431) production concept, offering a less energy-demanding alternative to traditional separation methods for ethylene from ethane. in-part.com
Catalytic processes are also optimized for esterification reactions involving this compound, such as the synthesis of propyl laurate from lauric acid and 1-propanol using immobilized lipases. spinchem.com Rotating bed reactors (RBR) combined with advanced synthesis workstations are used to screen and optimize these heterogeneous catalytic reactions, improving reaction rates and catalyst stability. spinchem.com
Environmental Behavior and Ecological Impact of Propanol
Environmental Fate and Transport of Propanol (B110389) Isomers
The environmental journey of this compound isomers, 1-propanol (B7761284) and 2-propanol, is dictated by their physical and chemical properties. cdc.gov Upon release into the environment, these compounds are subject to partitioning between air, water, and soil, as well as various degradation processes. cdc.gov
This compound's high water solubility and volatility mean that it can be transferred between environmental compartments. inchem.org Both 1-propanol and 2-propanol are completely miscible with water. inchem.org This high solubility facilitates their transport from the atmosphere to water bodies or soil via rain. inchem.org Conversely, their volatility allows for considerable movement from water or soil into the air. inchem.org
The tendency of a chemical to partition between different environmental media can be predicted by key physical-chemical properties. The log n-octanol/water partition coefficient (log Kow) for 1-propanol is 0.34, which suggests a low potential for bioaccumulation. inchem.org The soil adsorption coefficient (Koc) measures the mobility of a substance in soil; a low value indicates high mobility. chemsafetypro.com Given this compound's properties, it is expected to have a low Koc value and thus be highly mobile in soil, with a low potential for adsorption to soil organic matter. chemsafetypro.comecetoc.org
Table 1: Physical and Chemical Properties of this compound Isomers Relevant to Environmental Partitioning
| Property | 1-Propanol | 2-Propanol |
| Water Solubility | Miscible | Miscible |
| log Kow | 0.34 inchem.org | -0.6 (related compound) nih.gov |
| Vapor Pressure | 21 hPa at 20°C | 44 hPa at 20°C |
| Henry's Law Constant | ~8.9 x 10⁻⁶ atm·m³/mol | ~8.0 x 10⁻⁶ atm·m³/mol |
The primary pathway for the removal of this compound from the atmosphere is through reaction with hydroxyl (OH) radicals. nih.govacs.org This photo-oxidation process leads to the degradation of this compound into other chemical species. nih.gov The rate of this reaction determines the atmospheric lifetime of the compound. The rate constant for the reaction of 1-propanol with OH radicals has been reported, and from this, an atmospheric half-life can be estimated. nih.gov For similar alcohols, this lifetime is typically short, on the order of hours to a few days, indicating rapid removal from the troposphere. nih.govnih.govresearchgate.net For instance, the atmospheric lifetime of 3-methoxy-1-propanol, a related compound, is estimated to be around 15 hours. nih.govresearchgate.net
The reaction with OH radicals proceeds via hydrogen abstraction, primarily from the carbon atoms adjacent to the hydroxyl or ether groups, forming alkyl radicals. nih.govresearchgate.net These radicals then react further with oxygen and nitrogen oxides in the atmosphere. acs.org
This compound is considered to be readily biodegradable in both aquatic and soil environments. who.intresearchgate.net Numerous studies have shown that mixed microbial consortia can effectively degrade both 1-propanol and 2-propanol, using them as a sole source of carbon. researchgate.netnih.gov
Aerobic biodegradation of high concentrations of 1-propanol and 2-propanol has been demonstrated, with degradation rates depending on factors such as substrate concentration and temperature. nih.gov For example, at 20°C, the maximum specific growth rate (μmax) of a microbial consortium was found to be 0.1093 h⁻¹ on 1% (v/v) 1-propanol and 0.0305 h⁻¹ on 1% (v/v) 2-propanol. nih.gov The maximum achievable biodegradation rates were 6.11 x 10⁻³% (v/v) h⁻¹ for 1-propanol and 2.72 x 10⁻³% (v/v) h⁻¹ for 2-propanol. nih.gov During the biodegradation of 2-propanol, acetone (B3395972) is generated as an intermediate metabolite. nih.gov
Anaerobic biodegradation of this compound also occurs. nih.govovid.com Studies with the hyperthermophilic archaeon Sulfolobus solfataricus have shown degradation of 2-propanol at elevated temperatures. ovid.com In anaerobic environments, the degradation of 2-propanol can proceed via an acetone metabolic pathway. ovid.com Similarly, the herbicide propanil can be degraded under anaerobic conditions by bacterial consortia, which first transform it to 3,4-dichloroaniline (3,4-DCA). nih.gov
The primary route for this compound entering the environment is through emissions into the atmosphere. inchem.org These releases, often termed fugitive emissions, occur during various stages of the compound's life cycle, including its production, handling, storage, transport, and use as a solvent or chemical intermediate. inchem.orgepa.gov Industrial losses are a significant source; it was previously estimated that 75% of the 1-propanol produced was eventually released into the atmosphere. inchem.org Waste disposal, particularly at landfill sites, is another pathway, where this compound has been detected in both the air and leachate. inchem.org Industrial waste gases and wastewater are also direct sources of this compound emissions. inchem.org
Aquatic and Terrestrial Ecotoxicity Studies of this compound
This compound generally exhibits low toxicity to aquatic and terrestrial organisms at concentrations typically found in the environment. inchem.orgwho.intepa.gov Ecotoxicity is often evaluated using standardized tests that determine the concentration of a substance causing a specific effect (e.g., mortality or inhibition of growth) in a certain percentage of a test population over a defined period.
For aquatic life, the toxicity of both 1-propanol and 2-propanol is low. who.intepa.gov Acute toxicity tests, such as the 96-hour LC50 (the concentration lethal to 50% of the fish), show high values for freshwater fish, typically in the range of thousands of milligrams per liter. who.int Similarly, the EC50 values for crustaceans like Daphnia magna and for algae are high, indicating low toxicity. who.intepa.gov The inhibitory threshold for cell multiplication in sensitive protozoan species ranged from 38 to 568 mg/L for 1-propanol. inchem.org
Based on available data, n-propanol is considered practically nontoxic on an acute basis to terrestrial animals. epa.gov
Table 2: Ecotoxicity of this compound Isomers to Various Organisms
| Organism | Isomer | Endpoint | Value (mg/L) | Reference |
| Freshwater Fish (Pimephales promelas) | 2-Propanol | 96-h LC50 | 9,640 | who.int |
| Freshwater Fish (Leuciscus idus) | 1-Propanol | 48-h LC50 | 4,480 | inchem.org |
| Crustacean (Daphnia magna) | 2-Propanol | 48-h EC50 | 2,285 - 9,714 | who.int |
| Crustacean (Daphnia magna) | 1-Propanol | 24-h EC50 | 4,480 | inchem.org |
| Green Algae (Scenedesmus quadricauda) | 1-Propanol | 72-h EC50 | 3,300 | inchem.org |
| Protozoa (Entosiphon sulcatum) | 1-Propanol | 72-h EC50 | 38 | inchem.org |
| Mysid Shrimp | 1-Propanol | Acute Toxicity | >100 | epa.gov |
Impact of this compound-Containing Blends on Engine Emissions
The addition of this compound to gasoline as a fuel blend has a notable impact on the composition of engine exhaust emissions. Numerous studies have investigated these effects, generally finding an improvement in some key pollutants while observing an increase in others. tandfonline.commdpi.com
The primary benefit of using this compound-gasoline blends is a significant reduction in carbon monoxide (CO) and unburned hydrocarbon (HC) emissions. tandfonline.commdpi.comdergipark.org.tr The oxygen content of this compound promotes more complete combustion, leading to lower levels of these pollutants. dergipark.org.tr Reductions in CO emissions have been reported to be as high as 40.1% to 65.56%, while HC emissions have been shown to decrease by 22.8% to 39.8%, depending on the blend ratio and engine operating conditions. tandfonline.commdpi.com
Conversely, the use of this compound blends typically leads to an increase in nitrogen oxide (NOx) and carbon dioxide (CO2) emissions. tandfonline.commdpi.comdergipark.org.tr The higher combustion temperatures associated with alcohol blends can favor the formation of NOx. researchgate.net Studies have reported increases in NOx emissions ranging from 47.8% to 71.8% and CO2 emission increases from 30.0% to 52.2% for this compound-gasoline blends compared to pure gasoline. mdpi.com
Table 3: Summary of a Study on Spark-Ignition Engine Emissions with this compound-Gasoline Blends
| Emission | This compound Blend (P9 - 9%) | This compound Blend (P18 - 18%) |
| Carbon Monoxide (CO) | 22.1% Decrease mdpi.com | 40.1% Decrease mdpi.com |
| Hydrocarbons (HC) | 22.8% Decrease mdpi.com | 39.8% Decrease mdpi.com |
| Carbon Dioxide (CO₂) | 30.0% Increase mdpi.com | 52.2% Increase mdpi.com |
| Nitrogen Oxides (NOx) | 47.8% Increase mdpi.com | 71.8% Increase mdpi.com |
Note: Changes are relative to pure gasoline (P0) under specific test conditions. mdpi.com
Advanced Analytical Methodologies for Propanol Research
Chromatographic Techniques for Propanol (B110389) Analysis
Chromatographic methods are widely employed for the separation and analysis of volatile organic compounds, including this compound. Their versatility and sensitivity make them indispensable tools in this compound research.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a well-established and highly sensitive technique for the analysis of this compound due to its ability to detect and quantify organic compounds. This method involves separating volatile components in a gas chromatograph, where the separated compounds are then ionized in a flame and detected by an electrometer measurlabs.com.
GC-FID has been successfully applied for the determination of 2-propanol in alcoholic beverages, where its presence, often due to denaturation, needs to be verified oiv.int. The technique allows for the separation of 2-propanol from ethanol (B145695), and for accurate dosing, an internal standard such as pentan-1-ol can be utilized oiv.int. In forensic toxicology, Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) has been developed and validated for the detection and quantification of n-propanol (1-propanol) and isothis compound (B130326) (2-propanol) in brain tissue specimens. This method demonstrated linearity with a mean correlation coefficient (r²) greater than 0.9992 for all analytes, and limits of detection (LOD) and quantification (LOQ) of 100-110 mg/kg nih.gov. The method was found to be reliable and robust, expanding options for post-mortem alcohol analysis nih.gov.
Furthermore, GC-FID is employed in cleaning validation processes within the pharmaceutical industry for detecting 2-propanol residue on manufacturing equipment. A validated GC-FID method using a DB-FFAP capillary column showed linearity over a concentration range of 2.8 µg/mL to 110.7 µg/mL with a correlation coefficient of 0.99981. The LOD and LOQ were determined to be 1.1 µg/mL and 2.8 µg/mL, respectively, highlighting its utility for routine analysis ijpsdronline.com. In the analysis of traditional fruit brandies, 1-propanol (B7761284) has been identified and quantified alongside other major volatile compounds using GC-FID, with 3-pentanol (B84944) often serving as an internal standard notulaebotanicae.ro. The reproducibility of GC-FID for alcohol analysis in beer, specifically for 1-propanol, has been reported with a mean relative standard deviation (RSD) of 5.01% mbaa.com.
The following table summarizes typical performance metrics for GC-FID in this compound analysis:
| Analyte | Matrix | Method Type | Linearity (R²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| 1-Propanol | Brain Tissue | HS-GC-FID | >0.9992 | 100-110 mg/kg | 100-110 mg/kg | nih.gov |
| 2-Propanol | Brain Tissue | HS-GC-FID | >0.9992 | 100-110 mg/kg | 100-110 mg/kg | nih.gov |
| 2-Propanol | Equipment Residue | GC-FID | 0.99981 | 1.1 µg/mL | 2.8 µg/mL | ijpsdronline.com |
| 1-Propanol | Beer | HS-SPME-GC/MS/FID | - | - | - | mbaa.com |
Gas Chromatography-Mass Spectrometry (GC-MS) and its variant, Headspace Gas Chromatography-Mass Spectrometry (HS-GCMS), are powerful techniques for the quantification of this compound due to their high selectivity and sensitivity, allowing for both identification and quantification of volatile compounds. HS-GC/MS is particularly effective for analyzing volatile compounds in complex matrices without extensive sample preparation upm.edu.my.
In forensic applications, a sensitive and specific HS-GC/MS method has been developed for the quantitative determination of ethanol in blood using n-propanol as an internal standard. This method demonstrated linearity with an r² of 0.999 in the concentration range of 39.5–1,262.9 µg/mL, with a LOD of 0.4 µg/mL and LOQ of 39.5 µg/mL nih.gov. Similarly, in food and beverage analysis, HS-GC/MS has been utilized for the quantification of higher alcohols, including 1-propanol, in various alcoholic products. Concentrations of higher alcohols in alcoholic beverages were found to range from 5 to 331 ppm upm.edu.my.
HS-GC-MS is also widely used for profiling volatile compounds in fermentation processes. For instance, in cherry wines, this compound has been identified as a key volatile compound produced during alcoholic fermentation jst.go.jp. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS (HS-SPME-GC-MS) has been validated for the analysis of volatile compounds like 1-propanol in beer fermentation, providing a sensitive and solvent-free technique mbaa.com. This approach allows for the identification of a broad range of volatile compounds, including higher alcohols, and can be used to compare relative ratios between samples nih.gov.
The following table presents quantification data for this compound and related alcohols using GC-MS methodologies:
| Analyte | Matrix | Method Type | Linearity (Range) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| n-Propanol | Hand Sanitizers | HS-GC-MS | - | 0.010 µg/mL | - | researchgate.net |
| Ethanol (ISTD: n-Propanol) | Whole Blood | HS-GC/MS | 39.5–1,262.9 µg/mL (r²=0.999) | 0.4 µg/mL | 39.5 µg/mL | nih.gov |
| 1-Propanol | Alcoholic Beverages | Static HS-GC/MS | 5–4,000 µg/mL (r>0.99) | - | - | upm.edu.my |
Mass Spectrometry for Isomer Differentiation and Reaction Studies
Mass spectrometry plays a crucial role in the detailed characterization of this compound, particularly in distinguishing its isomers and studying its reactions.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a powerful soft chemical ionization technique that enables the direct analysis and quantification of volatile organic compounds (VOCs) in gaseous media. A key advantage of SIFT-MS is its capability to differentiate between isobaric and isomeric compounds, a challenge for many other analytical techniques researchgate.netdntb.gov.uarsc.org.
A significant application of SIFT-MS in this compound research involves the differentiation of 1-propanol and 2-propanol isomers. Studies have shown that the number and distribution of product ions formed from the reactions of NO⁺ precursor ions with these two this compound isomers, especially under humid air conditions, can effectively distinguish between them researchgate.netnih.govresearchgate.net. This differentiation is crucial in fields such as breath analysis, where this compound has been observed in the breath samples of cystic fibrosis patients infected by Pseudomonas aeruginosa researchgate.netnih.gov. SIFT-MS also utilizes H₃O⁺ and O₂⁺• as precursor ions, and the distinct reaction mechanisms and product ion structures with these ions provide further analytical depth researchgate.netnih.gov. Recent advancements in SIFT-MS instruments, which often operate with N₂ carrier gas at higher temperatures (e.g., 393 K) compared to older systems (He carrier gas at 300 K), necessitate careful assessment of factors influencing rate coefficients and branching ratios for accurate analyses acs.orgnih.gov.
Real-time Monitoring of this compound in Fermentation Processes via Electronic Nose
The Electronic Nose (E-nose) is an analytical instrument equipped with an array of chemical sensors designed to detect and recognize complex odors or volatile compound profiles. It has emerged as a promising tool for real-time and online monitoring of fermentation processes, offering a non-invasive alternative to traditional analytical methods upv.es.
In the context of this compound, an electronic nose has been successfully utilized for real-time monitoring of n-propanol concentration during industrial erythromycin (B1671065) fermentation processes. This real-time data enabled the development of feedback control strategies, contributing to optimized erythromycin yields researchgate.netnih.gov. The E-nose can quantitatively analyze specific components in the off-gas through sensitive films, providing online detection of volatile substances in the fermentation broth researchgate.netnih.gov. Beyond specific compound quantification, E-noses can provide immediate aromatic profiles, allowing for the discrimination of different bacterial mixes and the monitoring of aroma compound production kinetics during fermentation, as demonstrated in yogurt and milk fermentation studies upv.esscirp.orgnih.gov. The ability of the E-nose to detect changes in volatile compounds offers insights into microbial activity and metabolic states, making it valuable for process control and quality assessment in biotechnological applications upv.esnih.gov.
Biological Interactions and Mechanistic Toxicology of Propanol
Microbial Metabolic Pathways and Their Regulation for Propanol (B110389) Production
Role of Amino Acid Metabolism and Pyruvate Synthesis Pathways
The biosynthesis of this compound in many microorganisms is intrinsically linked to the metabolism of amino acids and the central metabolite, pyruvate. industrialchemicals.gov.auindustrialchemicals.gov.au These pathways provide the necessary precursors and enzymatic machinery to convert simple carbon sources into the three-carbon backbone of this compound.
One of the prominent routes to 1-propanol (B7761284) involves the catabolism of the amino acid L-threonine. ca.gov In organisms like Saccharomyces cerevisiae, the threonine pathway is a core route for n-propanol formation. ca.gov This pathway involves the conversion of threonine to 2-ketobutyrate, a key intermediate that can be further metabolized to propanal and subsequently reduced to 1-propanol. ca.gov The transformation of glycine and threonine within this pathway is crucial for the synthesis of n-propanol. ca.gov The Ehrlich pathway also describes the conversion of amino acids to their corresponding higher alcohols, where the amino acid is first transaminated to an α-keto acid, which is then decarboxylated to an aldehyde and finally reduced to an alcohol.
Pyruvate, a central product of glycolysis, serves as a critical hub in various metabolic networks, including pathways leading to this compound. industrialchemicals.gov.auca.gov Pyruvate can be converted to 2-ketobutyrate, a direct precursor for 1-propanol synthesis. nih.gov In some engineered microorganisms, a synthetic pathway from pyruvate to 2-ketobutyrate has been constructed to enhance 1-propanol production. nih.gov This can be achieved by introducing genes encoding enzymes like citramalate synthase. nih.gov Pyruvate is a key intermediate in cellular metabolism, formed during the breakdown of glucose through glycolysis. nih.gov
The Wood-Werkman cycle, observed in propionic acid bacteria, is another significant pathway where pyruvate and other central metabolites are utilized to produce propionic acid, which can then be a precursor for this compound production. researchgate.netresearchgate.net Additionally, the succinate pathway has been suggested as another route for propionic acid and subsequent this compound formation in certain bacteria. researchgate.net
| Microbial Pathway | Key Precursor(s) | Key Intermediate(s) | Organism Example(s) |
| Threonine Pathway | L-Threonine | 2-Ketobutyrate, Propanal | Saccharomyces cerevisiae |
| Pyruvate Synthesis Pathway | Pyruvate | 2-Ketobutyrate | Engineered E. coli, S. cerevisiae |
| Wood-Werkman Cycle | Pyruvate, Glycerol | Propionyl-CoA, Propionic Acid | Propionic Acid Bacteria (e.g., Propionibacterium freudenreichii) |
| Succinate Pathway | Succinate | Propionyl-CoA | Propionic Acid Bacteria |
Contribution to Cellular Redox Balance and Bacterial Fitness in Hypoxic Environments
The production of this compound by microorganisms is not merely a synthetic process but also plays a vital role in maintaining cellular redox balance, particularly in environments with limited oxygen availability (hypoxic or anoxic conditions). oup.comnih.gov This is a critical aspect of bacterial fitness, allowing survival and persistence in challenging niches. oup.com
In Escherichia coli biofilms, the deeper layers are often anoxic, creating a metabolic challenge for the resident bacteria. oup.com Under these conditions, E. coli has been shown to activate the fermentation of threonine to produce 1-propanol. oup.com This process is directly linked to the oxidation of the reduced NADH pool, thus regenerating NAD+ and allowing glycolysis to continue. oup.com This metabolic adaptation provides a significant fitness advantage to the biofilm cells, enabling their survival in the low-oxygen environment. oup.com
The production of 1,2-propanediol in some bacteria under anaerobic conditions is also a strategy to regenerate oxidized NAD+. The final step in this pathway, the reduction of lactaldehyde to 1,2-propanediol, consumes NADH. This regeneration of NAD+ is essential for maintaining the redox balance necessary for other metabolic processes to function.
Enzymatic Interactions and Metabolism of this compound in Biological Systems
The metabolism of this compound in biological systems is primarily an oxidative process mediated by a set of key enzymes. These enzymes are responsible for the conversion of this compound into its corresponding aldehyde or ketone, which can then be further metabolized. The efficiency and pathways of this metabolism can vary depending on the specific isomer of this compound and the enzymatic makeup of the organism.
Role of Alcohol Dehydrogenase (ADH) and Microsomal Oxidases
Alcohol Dehydrogenase (ADH):
Alcohol dehydrogenase (ADH) is a major enzyme responsible for the metabolism of a wide range of alcohols, including 1-propanol and 2-propanol. researchgate.netnih.gov ADH enzymes are a group of zinc-dependent enzymes that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, using nicotinamide adenine dinucleotide (NAD+) as a cofactor. nih.gov
In humans, several classes of ADH exist, with Class I enzymes being the primary hepatic forms involved in alcohol metabolism. nih.gov These enzymes exhibit broad substrate specificity and can oxidize both primary and secondary alcohols. inchem.org The oxidation of 1-propanol by ADH yields propanal, while the oxidation of 2-propanol produces acetone (B3395972).
Studies have shown that ADH plays a significant role in the elimination of various alcohols. The inhibition of ADH with compounds like 4-methylpyrazole significantly reduces the rate of alcohol metabolism, indicating the central role of this enzyme. researchgate.net The kinetics of this compound oxidation by ADH have been studied, with different isozymes showing varying affinities (Km values) for 1-propanol and 2-propanol. inchem.org
Microsomal Oxidases:
In addition to the cytosolic ADH pathway, a microsomal system also contributes to alcohol metabolism. This system, often referred to as the Microsomal Ethanol-Oxidizing System (MEOS), is located in the endoplasmic reticulum and becomes more significant at higher alcohol concentrations. researchgate.net
The key enzyme in this pathway is Cytochrome P450 2E1 (CYP2E1). oup.comca.gov CYP2E1 is a versatile enzyme that metabolizes a wide range of small, polar molecules, including ethanol (B145695) and other alcohols. ca.gov It catalyzes the oxidation of these substrates, and its expression can be induced by the presence of its substrates, such as ethanol. ca.gov While the primary substrate studied for MEOS is ethanol, the system also shows affinity for other alcohols, including this compound and butanol. nih.govresearchgate.net The metabolism of alcohols by CYP2E1 can lead to the production of reactive oxygen species (ROS), which can contribute to oxidative stress. ca.gov
| Enzyme System | Primary Enzyme(s) | Cellular Location | Cofactor(s) | Primary Metabolite of 1-Propanol | Primary Metabolite of 2-Propanol |
| Cytosolic Pathway | Alcohol Dehydrogenase (ADH) | Cytosol | NAD+ | Propanal | Acetone |
| Microsomal Pathway (MEOS) | Cytochrome P450 2E1 (CYP2E1) | Endoplasmic Reticulum | NADPH | Propanal | Acetone |
Mechanistic Studies of Toxicity (excluding dosage/administration)
The toxicity of this compound and its derivatives is an area of significant toxicological research. Mechanistic studies aim to elucidate the molecular and cellular events that lead to the adverse effects observed after exposure to these compounds. The focus here is on the underlying mechanisms of toxicity, independent of dosage and administration details.
Subchronic Inhalation Toxicity Mechanisms of this compound Derivatives (e.g., 1,3-dichloro-2-propanol)
1,3-dichloro-2-propanol (1,3-DCP) is a chlorinated derivative of this compound that has been the subject of toxicological investigation. Studies on its subchronic inhalation toxicity have revealed specific mechanisms that contribute to its adverse health effects.
One of the primary mechanisms of 1,3-DCP toxicity is its metabolic activation. The hepatotoxicity of 1,3-DCP is thought to be mediated through its metabolism by the cytochrome P450 enzyme, CYP2E1. researchgate.net This metabolic process can lead to the formation of reactive intermediates that can damage cellular components.
Another key mechanism implicated in the toxicity of 1,3-DCP is the induction of oxidative stress. Increased levels of malondialdehyde, a marker of lipid peroxidation, have been observed in the liver of rats treated with 1,3-DCP. researchgate.net This suggests that lipid peroxidation, the oxidative degradation of lipids, is a mechanism contributing to the hepatotoxicity of this compound. researchgate.net This is often associated with a decrease in the levels of cellular antioxidants, such as glutathione (GSH), and the activity of protective enzymes like GSH S-transferase. researchgate.net
Genotoxicity is another important aspect of the toxicity of 1,3-DCP. It is believed that 1,3-DCP can be converted to epichlorohydrin, a reactive epoxide that has mutagenic properties. inchem.orgnih.gov This conversion is a plausible mechanism for the induction of DNA damage and the observed carcinogenicity of 1,3-DCP in animal studies. researchgate.net The formation of this reactive intermediate can lead to mutations and other genetic alterations.
Histopathological examinations following subchronic inhalation of 1,3-DCP have revealed alterations in target organs, primarily the liver and kidneys. oup.comresearchgate.net In the liver, observed changes include multifocal necrosis, inflammation, pigmentation, and biliary hyperplasia. oup.comresearchgate.net The kidneys have shown evidence of chronic nephropathy and the presence of protein casts. oup.comresearchgate.net These pathological findings are the macroscopic and microscopic manifestations of the underlying cellular and molecular mechanisms of toxicity.
| Toxicological Mechanism | Key Mediating Factor(s) | Cellular/Molecular Effect(s) | Target Organ(s) |
| Metabolic Activation | Cytochrome P450 2E1 (CYP2E1) | Formation of reactive intermediates | Liver |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Lipid peroxidation, depletion of glutathione (GSH) | Liver |
| Genotoxicity | Conversion to Epichlorohydrin | DNA damage, mutations | Various, including liver and tongue |
| Histopathological Alterations | Cellular damage and inflammation | Necrosis, inflammation, hyperplasia, nephropathy | Liver, Kidneys |
Cellular and Molecular Mechanisms of Action
The toxicity of this compound at the cellular level involves several interconnected molecular mechanisms that disrupt normal cell function and integrity. Research has identified key pathways through which this compound and its isomers, 1-propanol and 2-propanol (isothis compound), exert their effects, including the induction of lipid peroxidation, depletion of critical antioxidant stores, and impairment of mitochondrial function.
Lipid Peroxidation Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell membrane damage and the formation of reactive aldehydes. Studies in rat hepatocytes have shown that exposure to isothis compound (B130326) results in increased production of malondialdehyde, a key biomarker of lipid peroxidation researchgate.net. This suggests that this compound toxicity is associated with the initiation of oxidative stress that directly damages cellular membranes. The process is understood to be a chain reaction, where free radicals attack lipids, particularly polyunsaturated fatty acids within cell membranes, leading to compromised membrane integrity and cellular injury dlr.de.
Glutathione Depletion Glutathione (GSH) is a crucial intracellular antioxidant that protects cells from damage by reactive oxygen species and toxic compounds. A significant mechanism of this compound toxicity is the marked depletion of cellular glutathione reserves. This has been observed in rat hepatocytes exposed to isothis compound researchgate.net. The depletion is thought to occur when intermediates produced during the oxidation of this compound react with and consume glutathione chromatographyonline.com. Related compounds, such as allyl alcohol, also demonstrate toxicity through the rapid depletion of glutathione, which precedes cell injury nih.gov. This reduction in GSH compromises the cell's ability to neutralize toxic substances and defend against oxidative stress, rendering it more susceptible to damage.
Mitochondrial Membrane Potential Disruption Mitochondria are vital for cellular energy production, and their function is dependent on maintaining a stable membrane potential. Disruption of this potential can lead to a decrease in ATP synthesis and the initiation of apoptotic pathways. While direct studies on 1-propanol or 2-propanol are limited in the provided context, research on related compounds offers insight. For instance, 1-phenoxy-2-propanol has been shown to abolish the mitochondrial membrane potential, leading to a significant decrease in cellular ATP levels nih.govodinity.com. The general mechanism for many toxic alcohols involves inducing mitochondrial dysfunction purdue.edu. This disruption can occur through the opening of the mitochondrial permeability transition pore (MPTP), which leads to a loss of membrane potential, mitochondrial swelling, and ultimately, cellular necrosis or apoptosis researchgate.net.
Table 1: Summary of this compound's Cellular and Molecular Mechanisms of Action This table is interactive. Use the buttons to filter and sort the data.
| Mechanism | Observed Effect | Affected Compound/Molecule | Cellular Consequence |
| Lipid Peroxidation | Increased malondialdehyde production | Polyunsaturated fatty acids | Cell membrane damage |
| Glutathione Depletion | Marked decrease in cellular glutathione levels | Glutathione (GSH) | Reduced antioxidant capacity |
| Mitochondrial Disruption | Abolishment of membrane potential | Mitochondrial inner membrane | Decreased ATP synthesis, apoptosis |
Advanced Analysis of this compound in Biological Samples for Research Purposes
The accurate detection and quantification of this compound and its isomers are essential for toxicological assessment and research into its biological effects. Advanced analytical techniques, primarily based on gas chromatography, are employed for this purpose across various biological matrices.
Detection and Quantification of this compound Isomers in Breath and Brain Tissue
Breath Analysis Exhaled breath contains thousands of volatile organic compounds (VOCs) that can serve as biomarkers for various physiological or pathological states. Gas chromatography coupled with mass spectrometry (GC-MS) is considered a gold standard for the analysis of VOCs in breath due to its high sensitivity and specificity frontiersin.orgnih.gov. Both 1-propanol and isopropyl alcohol (2-propanol) have been identified as VOCs in human breath samples using GC-MS nih.gov. This non-invasive method allows for the reliable characterization of breath profiles and can distinguish between different physiological states nih.gov. The technique involves collecting a breath sample, often followed by thermal desorption of the VOCs which are then introduced into the GC-MS system for separation and identification chromatographyonline.com.
Brain Tissue Analysis Quantifying this compound isomers in brain tissue requires more complex sample preparation. The tissue is typically homogenized to release the analytes. Analytical methods such as gas chromatography are then employed for separation and detection. While specific methods for this compound isomers were not detailed, analogous methods for other volatile substances in brain tissue, such as propane, utilize headspace gas chromatography with a flame ionization detector (HS-GC/FID) researchgate.net. For non-volatile but related compounds like propranolol, methods involve homogenization, solvent extraction, and subsequent analysis by electron capture gas chromatography or liquid chromatography-mass spectrometry (LC-MS) nih.govresearchgate.net. These approaches demonstrate the feasibility of adapting chromatographic techniques for the precise quantification of this compound in complex brain tissue matrices.
Identification of this compound in Fermentation Products and Biological Samples
Fermentation Products Gas chromatography is a principal technique for the analysis of volatile compounds in fermented beverages. It is used to identify and quantify both 1-propanol and 2-propanol (isothis compound) in products like fruit brandies and other alcoholic beverages notulaebotanicae.ro. Since 2-propanol is not a natural component of beverages derived from wine fermentation, its presence can indicate denaturation of the alcohol used oiv.int. For qualitative screening, a sample can be injected directly into the gas chromatograph. For precise quantification, an internal standard method is employed, using a compound like pentan-1-ol, with detection typically performed by a flame ionization detector (FID) odinity.comoiv.int.
Biological Samples Headspace gas chromatography (HS-GC) is the most widely used technique for the determination of volatile substances like this compound in biological samples such as blood, urine, and tissue homogenates chromatographyonline.comwa.gov. This method relies on the principle that at a given temperature, the concentration of a volatile substance in the vapor phase (headspace) above a liquid sample is proportional to its concentration in the liquid wa.gov. A sample is placed in a sealed vial, heated to allow volatiles to enter the headspace, and an aliquot of this vapor is injected into the GC. This technique requires minimal sample preparation and provides highly reproducible results chromatographyonline.com. For routine analysis, GC is often paired with an FID madridge.org. 1-Propanol (n-propanol) is frequently used as an internal standard for the quantification of other volatile alcohols like ethanol and isothis compound in blood and urine samples chromatographyonline.comwa.govmadridge.org.
Q & A
Q. How can the molar absorption coefficient of propanol-containing protein solutions be accurately measured?
The molar absorption coefficient (ε) of proteins in this compound-based solvents can be determined using the Edelhoch method , which accounts for contributions from Trp, Tyr, and disulfide bonds. This involves measuring absorbance at 280 nm and comparing results against ε values calibrated in this compound, water, and denaturing agents like 6 M GdnHCl. Validation requires cross-referencing with dry weight or amino acid analysis for concentration accuracy .
Q. What experimental methods are effective for separating this compound from aqueous solutions?
Liquid-liquid extraction using ternary systems (e.g., water/propanol/ethyl acetate or n-hexane) is a robust method. The separation efficiency is quantified via distribution coefficients and selectivity curves. Ethyl acetate outperforms n-hexane in this compound recovery due to higher selectivity. Experimental validation includes constructing tie-line data and correlating results with the NRTL model for thermodynamic consistency .
Q. How does temperature affect the solubility of this compound in mixed solvents?
this compound’s solubility in binary mixtures (e.g., this compound + heptane) increases with temperature, following an endothermic process. The modified Apelblat equation and Jouyban-Acree model are used to correlate solubility data, ensuring accuracy across varying solvent ratios and temperatures. Experimental validation requires controlled temperature baths and spectroscopic quantification .
Q. What are reliable techniques for analyzing this compound in multicomponent mixtures?
Nuclear Magnetic Resonance (NMR) coupled with Multivariate Curve Resolution (MCR) enables component identification in alcohol mixtures (e.g., this compound, pentanol, butanol). Preprocessing-free spectral analysis in wide-format datasets allows for resolution of overlapping peaks, validated against pure-component reference spectra .
Advanced Research Questions
Q. How can molecular dynamics explain this compound behavior in ionic liquid-alcohol systems?
Mean Squared Displacement (MSD) analysis reveals sub-diffusive motion of this compound in ionic liquids like dimethyl-imidazolium chloride. This compound’s larger molecular size results in faster diffusion compared to ethanol, despite similar hydrogen-bonding interactions. Molecular dynamics simulations must account for solvent structuring and slowed dynamics, validated via neutron scattering or dielectric spectroscopy .
Q. What mechanisms govern this compound adsorption in zeolite pores?
X-ray spectroscopy and density functional theory (DFT) simulations show that up to three this compound molecules adsorb per Al T-site in H-MFI zeolites. Monomers and dimers form hydrogen bonds with Brønsted acid sites, while trimers exhibit unique configurations stabilized by pore confinement. Experimental validation requires in-situ XAS/XRPD and IR spectroscopy .
Q. Why do contradictions arise in ionic association studies of this compound solutions?
Ionic association in this compound (e.g., Me₄NBr or Bu₄NI) deviates from electrostatic theory predictions due to solvent-specific dielectric effects. Fuoss-Hsia equation analysis reveals anomalously small association constants (Kₐ) and ion-pair distances (d), attributed to this compound’s low dielectric constant and steric hindrance. Discrepancies are resolved by comparing crystallographic radii with MD-derived solvation shells .
Q. How can researchers address gaps in this compound’s low-temperature combustion kinetics?
The absence of experimental RCM (Rapid Compression Machine) data for this compound ignition under low-temperature conditions necessitates ab initio kinetic modeling . Key steps include validating rate constants for hydroxyl radical pathways and cross-referencing with larger alcohol datasets. Collaborative efforts with high-pressure shock tube facilities are critical for experimental validation .
Methodological & Data Analysis Considerations
Q. How should researchers resolve conflicting tracer data in this compound-based partitioning studies?
In Partitioning Interwell Tracer Tests (PITT) , this compound’s conservative tracer behavior must be validated against partitioning tracers (e.g., heptanol). Discrepancies arise from GC analytical error margins. Resolution involves statistical error propagation analysis and repeating experiments with lower detection-limit instruments (e.g., HPLC-MS) .
Q. What frameworks ensure reproducibility in this compound-related preclinical studies?
Adherence to NIH preclinical guidelines is mandatory. This includes detailed reporting of this compound solvent purity, exposure durations, and in-vitro/in-vivo model selection. A checklist for variables (e.g., temperature, pH, co-solvents) must accompany submissions, with raw data archived in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
